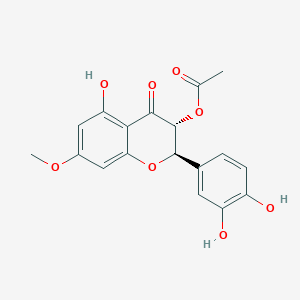
3-O-acetylpadmatin
Overview
Description
3-O-acetylpadmatin is a dihydroflavonol, a subgroup of flavonoids, which are naturally occurring compounds found in various plants. This compound has been identified in plants such as Lavandula stoechas and Dittrichia viscosa . Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and allelopathic effects.
Preparation Methods
3-O-acetylpadmatin can be extracted from plants like Lavandula stoechas and Dittrichia viscosa . The extraction process typically involves the use of organic solvents to isolate the compound from the plant material. The synthetic route for this compound involves the acetylation of padmatin, a dihydroflavonol, using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions include maintaining the reaction mixture at a specific temperature and pH to ensure the successful acetylation of the hydroxyl group at the 3-position of the flavonoid structure.
Chemical Reactions Analysis
3-O-acetylpadmatin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroflavonol derivatives .
Scientific Research Applications
3-O-acetylpadmatin has been studied for its allelopathic effects, particularly its ability to inhibit the growth of radicles in certain weed species such as Phelipanche ramosa . This compound has shown potential as a natural herbicide due to its phytotoxic properties. Additionally, this compound has been investigated for its antioxidant and anti-inflammatory activities, making it a compound of interest in the fields of chemistry, biology, and medicine
Mechanism of Action
The mechanism of action of 3-O-acetylpadmatin involves its interaction with specific molecular targets and pathways. The presence of two ortho-free hydroxy groups on the C ring of the flavonoid structure is believed to be crucial for its biological activity . These hydroxyl groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent modulation of cellular signaling pathways. The compound’s allelopathic effects are thought to be mediated through the inhibition of key enzymes involved in radicle growth .
Comparison with Similar Compounds
3-O-acetylpadmatin can be compared with other similar flavonoids such as quercetin and apigenin . While quercetin also exhibits allelopathic effects, apigenin does not show significant activity in inhibiting radicle growth . The unique structural features of this compound, particularly the acetyl group at the 3-position, contribute to its distinct biological activities. Other similar compounds include nepetin, hispidulin, and 3-O-methylquercetin . These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
[(2R,3R)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-8(19)25-18-16(23)15-13(22)6-10(24-2)7-14(15)26-17(18)9-3-4-11(20)12(21)5-9/h3-7,17-18,20-22H,1-2H3/t17-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYQJKVSCKMFCP-MSOLQXFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC)C3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)OC)C3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347706 | |
| Record name | 3-O-Acetylpadmatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100595-93-5 | |
| Record name | 3-O-Acetylpadmatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















